N-(1-benzothiophen-5-yl)-4-{[(furan-2-yl)methyl](methyl)sulfamoyl}benzamide
Description
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide is a benzamide derivative featuring a benzothiophene moiety linked to a sulfamoyl group substituted with a furan-2-ylmethyl and methyl group. Benzamide-sulfonamide hybrids are frequently explored for their bioactivity, including enzyme inhibition (e.g., urease, antifungal targets) and receptor modulation . The benzothiophene moiety may enhance lipophilicity and π-π stacking interactions, while the sulfamoyl group contributes to hydrogen bonding and solubility properties .
Properties
IUPAC Name |
N-(1-benzothiophen-5-yl)-4-[furan-2-ylmethyl(methyl)sulfamoyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O4S2/c1-23(14-18-3-2-11-27-18)29(25,26)19-7-4-15(5-8-19)21(24)22-17-6-9-20-16(13-17)10-12-28-20/h2-13H,14H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVYUHDIWZDBPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC4=C(C=C3)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step organic reactions. One common approach includes the formation of the benzothiophene core through a palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides . The furan moiety can be introduced via a thiolation annulation reaction of 2-bromo alkynylbenzenes with sodium sulfide . The final step involves the coupling of these intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors and advanced catalytic systems can significantly enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under mild conditions.
Reduction: The benzothiophene moiety can be reduced to form dihydrobenzothiophenes.
Substitution: Both the benzothiophene and furan rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as lithium diisopropylamide (LDA) and Grignard reagents are often used.
Major Products Formed
Oxidation: Furanones and sulfoxides.
Reduction: Dihydrobenzothiophenes and reduced amides.
Substitution: Various substituted benzothiophenes and furans.
Scientific Research Applications
Biological Activities
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibits diverse biological activities, primarily attributed to its sulfonamide structure. Key areas of research include:
- Anticancer Activity : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation. The presence of the benzothiophene and furan rings may enhance this activity through specific interactions with cellular targets .
- Antimicrobial Properties : Sulfonamide derivatives are known for their antimicrobial effects. This compound may exhibit similar properties, making it a candidate for further studies in treating bacterial infections .
- TRPM8 Antagonism : Recent studies suggest that this compound may act as an antagonist to the TRPM8 receptor, which is involved in pain sensation and thermoregulation. This property could position it as a novel analgesic agent .
Synthesis and Derivatives
The synthesis of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide typically involves multi-step reactions that allow for modifications to enhance biological activity or alter pharmacokinetic properties. Researchers are exploring various derivatives to optimize efficacy and minimize toxicity .
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Anticancer Studies : Research has indicated that derivatives of sulfonamide compounds can significantly inhibit tumor growth in vitro and in vivo models. For instance, compounds similar to N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide have been shown to induce apoptosis in cancer cells through caspase activation .
- Pain Management : A study exploring TRPM8 antagonists revealed that compounds with similar structural features effectively reduced nociceptive responses in animal models, suggesting potential applications in treating chronic pain conditions .
- Antimicrobial Efficacy : Preliminary data indicates that this compound exhibits activity against various bacterial strains, supporting further exploration as an antimicrobial agent .
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiophene moiety can intercalate with DNA, while the furan ring can form hydrogen bonds with active site residues of enzymes, thereby inhibiting their activity. This dual interaction enhances the compound’s efficacy and specificity in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations and Physicochemical Properties
Key structural differences among analogs lie in the aromatic/heterocyclic substituents and sulfamoyl group modifications:
Key Observations :
- Sulfamoyl Substitutions : The furan-2-ylmethyl group in the target compound and compound introduces oxygen-based polarity, contrasting with benzylthio (51) or tetrahydrofuran (5f) groups, which may influence solubility and metabolic stability .
- Melting Points : Fluorinated derivatives (e.g., 5f, 51) exhibit higher melting points (>200°C), likely due to enhanced intermolecular interactions (e.g., halogen bonding) .
Biological Activity
N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide, with the CAS number 922990-99-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, summarizing findings from various studies, including its synthesis, pharmacological evaluations, and structure-activity relationships.
The compound has the following chemical properties:
- Molecular Formula : CHNOS
- Molecular Weight : 426.5 g/mol
- Structure : The structure includes a benzothiophene moiety linked to a furan and a sulfamoyl group, which may contribute to its biological activity.
Biological Activity Overview
Research indicates that N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide exhibits various biological activities, particularly in neuroleptic and anticancer domains.
Neuroleptic Activity
Studies on similar benzamide derivatives have revealed their potential as neuroleptics. For instance, compounds with structural similarities have been evaluated for their inhibitory effects on apomorphine-induced stereotyped behavior in rodent models. Research suggests that modifications in the molecular structure can enhance neuroleptic efficacy significantly. For example, the introduction of specific substituents has been correlated with improved activity against psychotic symptoms .
Anticancer Potential
The compound's potential as an anticancer agent has also been explored. Research on related benzamide derivatives indicates that they can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structure of N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide suggests it may interact with critical cellular pathways involved in tumor growth .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide. The presence of the benzothiophene and furan rings is believed to enhance binding affinity to target proteins involved in neuroleptic and anticancer activities. Studies have shown that modifications to these rings can lead to significant changes in potency and selectivity .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Neuroleptic Activity Evaluation | Compounds similar to N-(1-benzothiophen-5-yl)-4-{(furan-2-yl)methylsulfamoyl}benzamide showed a strong correlation between structural modifications and enhanced antipsychotic effects . |
| Anticancer Activity | Related benzamide derivatives demonstrated significant inhibition of cancer cell proliferation through apoptosis pathways . |
| In Vitro Studies | In vitro assays indicated that structural analogs could effectively inhibit specific kinases involved in cancer progression . |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
